molecular formula C19H14ClNO2 B11397499 1-(4-Chlorophenyl)-8-methoxy-3-methyl[1]benzofuro[3,2-c]pyridine

1-(4-Chlorophenyl)-8-methoxy-3-methyl[1]benzofuro[3,2-c]pyridine

Cat. No.: B11397499
M. Wt: 323.8 g/mol
InChI Key: ZRVCBAZESHRIFA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether is a complex organic compound that belongs to the class of benzofuro[3,2-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a benzofuro[3,2-c]pyridine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient formation of the benzofuro[3,2-c]pyridine core. The reaction conditions are mild and do not require the use of metals, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the chlorophenyl group and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to interact with glutamate receptors and AMPA-type receptors in a noncompetitive manner . This interaction can modulate neurotransmission and has potential therapeutic implications for neurodegenerative diseases and epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether is unique due to its specific substitution pattern and the presence of a chlorophenyl group

Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-8-methoxy-3-methyl-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C19H14ClNO2/c1-11-9-17-18(15-10-14(22-2)7-8-16(15)23-17)19(21-11)12-3-5-13(20)6-4-12/h3-10H,1-2H3

InChI Key

ZRVCBAZESHRIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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